N-(4-fluorophenyl)-2-{1-(4-fluorophenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl, pyridyl, and imidazolidinyl groups
Preparation Methods
The synthesis of N1-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 4-fluorophenyl derivatives and pyridyl ethyl derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reducing agents like sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Scientific Research Applications
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of N1-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and induction of cellular responses .
Comparison with Similar Compounds
N~1~-(4-FLUOROPHENYL)-2-{1-(4-FLUOROPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can be compared with similar compounds, such as:
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound shares the fluorophenyl group but differs in its overall structure and properties.
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone:
Properties
Molecular Formula |
C24H20F2N4O2S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H20F2N4O2S/c25-17-1-5-19(6-2-17)28-22(31)15-21-23(32)30(20-7-3-18(26)4-8-20)24(33)29(21)14-11-16-9-12-27-13-10-16/h1-10,12-13,21H,11,14-15H2,(H,28,31) |
InChI Key |
FWYRMJWZDLQJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.